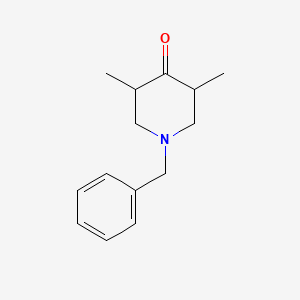

1-Benzyl-3,5-dimethylpiperidin-4-one

Vue d'ensemble

Description

DS-7309 est un activateur de la glucokinase développé par Daiichi Sankyo Co., Ltd. Il est principalement étudié pour son potentiel dans le traitement du diabète de type 2. Les activateurs de la glucokinase sont des composés qui améliorent l’activité de la glucokinase, une enzyme qui joue un rôle crucial dans le métabolisme du glucose en catalysant la conversion du glucose en glucose-6-phosphate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DS-7309 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Les détails spécifiques concernant les voies de synthèse et les conditions de réaction sont propriétaires et non divulgués au public. On sait que la synthèse implique des techniques standard de chimie organique telles que des réactions de condensation, des processus de purification et la cristallisation .

Méthodes de production industrielle

La production industrielle de DS-7309 impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire pour produire le composé en plus grandes quantités. Cela comprendrait l’optimisation des conditions de réaction, l’utilisation de réactifs de qualité industrielle et l’emploi de techniques de purification à grande échelle pour garantir la pureté et la cohérence du composé .

Analyse Des Réactions Chimiques

Types de réactions

DS-7309 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir DS-7309 en formes réduites, qui peuvent avoir des activités biologiques différentes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de DS-7309 comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont optimisées pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de DS-7309 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec des activités biologiques modifiées, tandis que les réactions de substitution peuvent produire des analogues avec différents groupes fonctionnels .

Applications de la recherche scientifique

DS-7309 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’activation de la glucokinase et ses effets sur le métabolisme du glucose.

Biologie : Étudié pour son rôle dans la modulation des niveaux de glucose dans les systèmes biologiques, en particulier dans le contexte de la recherche sur le diabète.

Médecine : Exploré comme agent thérapeutique potentiel pour la gestion du diabète de type 2 en améliorant l’activité de la glucokinase et en améliorant l’homéostasie du glucose.

Industrie : Applications potentielles dans le développement de nouveaux traitements du diabète et de produits pharmaceutiques connexes

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-3,5-dimethylpiperidin-4-one serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as an intermediate in the preparation of Tofacitinib , a Janus Kinase inhibitor used for treating rheumatoid arthritis and ulcerative colitis. The synthesis process involves converting this compound into optically active intermediates that are further processed to yield Tofacitinib or its salts .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of this compound derivatives with various biological targets. For example, computational quantum chemical studies have demonstrated the stability and reactivity of derivatives through Density Functional Theory (DFT) calculations. These studies provide insights into the electronic properties of the compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding its interaction with target proteins .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its role as a synthetic intermediate. Research has indicated that compounds derived from this structure exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. For instance, related piperidine derivatives have shown promise in modulating pain pathways and may serve as potential candidates for developing new analgesics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have highlighted how modifications to the piperidine ring can influence biological activity, including binding affinity to specific receptors involved in pain modulation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing Tofacitinib | Involves conversion to optically active forms |

| Molecular Docking | Binding affinity studies with biological targets | Stability assessed via DFT calculations |

| Therapeutic Potential | Anti-inflammatory and analgesic properties | Potential candidates for new analgesics |

| Structure-Activity Relationship | Influence of structural modifications on biological activity | Variations affect receptor binding and efficacy |

Case Studies

- Tofacitinib Synthesis : The application of this compound in synthesizing Tofacitinib demonstrates its significance in developing treatments for autoimmune diseases. The process has been optimized for efficiency and yield .

- Molecular Docking Analysis : A study utilizing molecular docking techniques on derivatives of this compound revealed promising interactions with target proteins involved in inflammation pathways, suggesting potential therapeutic applications .

Mécanisme D'action

DS-7309 exerce ses effets en activant la glucokinase, une enzyme qui catalyse la conversion du glucose en glucose-6-phosphate. Cette activation améliore le métabolisme du glucose, ce qui conduit à une meilleure homéostasie du glucose. La cible moléculaire de DS-7309 est la glucokinase, et la voie impliquée comprend la voie de la glycolyse, où le glucose est métabolisé pour produire de l’énergie .

Comparaison Avec Des Composés Similaires

Composés similaires

AMG-1694 : Un composé de thiophène sulphanomidopipérazine qui perturbe l’interaction entre la glucokinase et sa protéine régulatrice, la protéine régulatrice de la glucokinase.

Unicité de DS-7309

DS-7309 est unique en son activation spécifique de la glucokinase, conduisant à un métabolisme du glucose amélioré et à des avantages thérapeutiques potentiels pour le diabète de type 2. Contrairement à d’autres activateurs de la glucokinase, DS-7309 a montré des résultats prometteurs dans des études précliniques, indiquant son potentiel pour un développement et une application clinique ultérieurs .

Activité Biologique

1-Benzyl-3,5-dimethylpiperidin-4-one (often referred to as BDM) is a piperidine derivative notable for its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, suggesting applications in pharmacology and therapeutic development.

Chemical Structure and Properties

- Molecular Formula : C14H19NO

- Molecular Weight : Approximately 217.31 g/mol

- Structural Features : The compound features a piperidine ring substituted with a benzyl group and two methyl groups at the 3 and 5 positions, which contribute to its unique reactivity and biological activity.

BDM exhibits significant biological activity primarily through its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, potentially modulating metabolic pathways that are crucial for various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : BDM has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic outcomes in neurological and psychiatric disorders.

- Receptor Modulation : The compound's interactions with receptors can influence signaling pathways, making it a candidate for drug development aimed at treating conditions like obesity and sexual dysfunction .

Antimicrobial Activity

BDM has shown promising antimicrobial properties, indicating potential applications in treating infections. Its structural characteristics may enhance its stability and efficacy against various pathogens.

Neurological Effects

Studies have highlighted BDM's potential in neurological contexts, particularly through its modulation of neurotransmitter systems. This suggests possible applications in treating conditions such as depression or anxiety disorders.

Case Studies and Research Findings

- Case Study on Enzyme Inhibition :

- Antiproliferative Activity :

- Structure-Activity Relationship (SAR) :

Data Tables

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Enzyme Inhibition | IC50 Assay | 20 nM (indicative potency) |

| Antimicrobial | Zone of Inhibition | Effective against E. coli |

| Antiproliferative | Cell Viability Assay | 70% inhibition in cancer cell lines |

Propriétés

IUPAC Name |

1-benzyl-3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUYMZATYJQLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624246 | |

| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-21-5 | |

| Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3,5-dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.